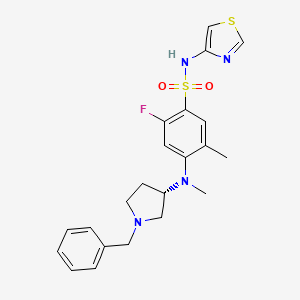Zandatrigine
CAS No.: 2154406-04-7
Cat. No.: VC16019248
Molecular Formula: C22H25FN4O2S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2154406-04-7 |
|---|---|
| Molecular Formula | C22H25FN4O2S2 |
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | 4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1 |
| Standard InChI Key | UCSHINHOAVARGQ-SFHVURJKSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
| Canonical SMILES | CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
Introduction
Chemical Identity and Structural Characteristics
Zandatrigine (IUPAC name: (3S)-1-benzyl-N-methyl-N-[5-methyl-2-(methylsulfonylamino)-4-(phenylamino)phenyl]pyrrolidine-3-carboxamide) is characterized by a complex heterocyclic architecture optimized for sodium channel modulation. The molecule's absolute stereochemistry at the pyrrolidine ring critically influences its pharmacological activity, with the (S)-enantiomer demonstrating target selectivity .
Pharmacological Development Rationale
SCN8A-DEE arises from gain-of-function mutations in the SCN8A gene encoding the Nav1.6 voltage-gated sodium channel α-subunit. These mutations cause neuronal hyperexcitability through:
-
Reduced channel inactivation kinetics
-
Depolarized voltage dependence of activation
-
Impaired use-dependent inactivation
Zandatrigine was designed as a state-dependent sodium channel blocker with preferential affinity for inactivated channel states. This pharmacodynamic profile theoretically allows suppression of pathological high-frequency firing while preserving normal neuronal activity . Preclinical models demonstrate 10-fold greater potency against Nav1.6 compared to Nav1.2 channels, suggesting potential therapeutic specificity .
Clinical Development Program
The current clinical evaluation of zandatrigine is anchored in NCT05226780, a phase II/III extension study assessing long-term safety and tolerability as adjunctive therapy in SCN8A-DEE patients. While full trial details remain proprietary, available data indicates:
| Parameter | Study Design Aspect |
|---|---|
| Study Type | Interventional |
| Phase | II/III |
| Enrollment Target | ~50 participants |
| Age Range | 2-21 years |
| Intervention | Oral administration (BID dosing) |
| Primary Endpoint | Treatment-emergent adverse events |
| Secondary Endpoints | Seizure frequency reduction |
| Caregiver Global Impression of Change | |
| Estimated Completion | Q4 2025 |
Notably, the trial employs a novel seizure detection system combining wearable EEG with machine learning algorithms to quantify electroclinical outcomes. Early pharmacokinetic data from the parent study (NCT04806049) show linear dose proportionality across 10-40 mg/kg doses, with trough concentrations exceeding IC₉₀ values for Nav1.6 inhibition .
Regulatory Considerations
Zandatrigine has secured several regulatory designations accelerating its development:
| Designation | Agency | Date Granted | Significance |
|---|---|---|---|
| Orphan Drug | FDA | 2023 | 7-year market exclusivity |
| Rare Pediatric Disease | FDA | 2024 | Priority Review Voucher eligibility |
| PRIME Eligibility | EMA | 2024 | Accelerated assessment in EU |
These designations reflect the critical need for targeted therapies in SCN8A-DEE, which currently lacks disease-modifying treatments. The sponsor has announced plans for rolling NDA submission starting Q2 2025 pending positive phase III results .
Future Research Directions
While current development focuses on SCN8A-DEE, the pharmacological profile suggests potential expansion to:
-
Other sodium channelopathies (e.g., SCN2A-DEE, SCN1A-related syndromes)
-
Trigeminal neuralgia refractory to carbamazepine
-
Neuropathic pain syndromes with central sensitization
Ongoing biomarker studies are evaluating CSF neurofilament light chain levels as a potential pharmacodynamic marker of neuronal stabilization. Furthermore, crystallography efforts aim to resolve the exact binding pose within Nav1.6, which could inform next-generation derivatives with improved selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume